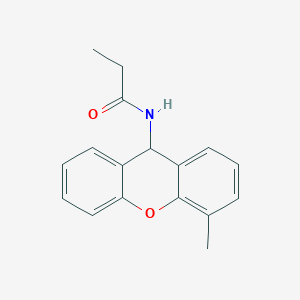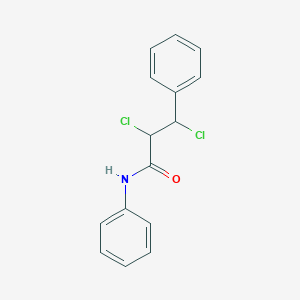
Bis(methylcy-clopentadienyl)magnesium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(methylcyclopentadienyl)magnesium, also known as magnesocene, is an organomagnesium compound with the chemical formula C12H14Mg. It is a white crystalline solid that is sensitive to air and moisture. This compound is used in various applications, including as a precursor in the synthesis of other organometallic compounds and in chemical vapor deposition processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(methylcyclopentadienyl)magnesium can be synthesized through the reaction of methylcyclopentadiene with magnesium in the presence of a suitable solvent such as diethyl ether. The reaction typically involves the following steps:
Preparation of Grignard Reagent: Methylcyclopentadiene is reacted with magnesium turnings in diethyl ether to form the Grignard reagent.
Formation of Bis(methylcyclopentadienyl)magnesium: The Grignard reagent is then treated with an appropriate magnesium halide to form bis(methylcyclopentadienyl)magnesium.
Industrial Production Methods
In industrial settings, the production of bis(methylcyclopentadienyl)magnesium often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Controlled Addition of Reagents: The reagents are added in a controlled manner to prevent side reactions and ensure complete conversion.
Análisis De Reacciones Químicas
Types of Reactions
Bis(methylcyclopentadienyl)magnesium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can act as a reducing agent in certain reactions, reducing other compounds while being oxidized itself.
Substitution: The methylcyclopentadienyl ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with bis(methylcyclopentadienyl)magnesium include:
Oxygen: For oxidation reactions.
Hydrogen: For reduction reactions.
Halides: For substitution reactions.
Major Products Formed
The major products formed from reactions involving bis(methylcyclopentadienyl)magnesium include:
Magnesium Oxide: Formed during oxidation reactions.
Substituted Cyclopentadienyl Complexes: Formed during substitution reactions.
Aplicaciones Científicas De Investigación
Bis(methylcyclopentadienyl)magnesium has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological systems, including as a reagent in biochemical studies.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Used in chemical vapor deposition processes to produce thin films and coatings for various industrial applications
Mecanismo De Acción
The mechanism of action of bis(methylcyclopentadienyl)magnesium involves its interaction with molecular targets and pathways in chemical reactions. The compound can act as a Lewis acid, accepting electron pairs from other molecules, and can also participate in redox reactions. The cyclopentadienyl ligands stabilize the magnesium center, allowing it to engage in various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to bis(methylcyclopentadienyl)magnesium include:
Bis(cyclopentadienyl)magnesium: Another organomagnesium compound with similar properties but without the methyl groups.
Bis(isopropylcyclopentadienyl)magnesium: A derivative with isopropyl groups instead of methyl groups.
Uniqueness
Bis(methylcyclopentadienyl)magnesium is unique due to its higher vapor pressure and lower melting point compared to bis(cyclopentadienyl)magnesium. These properties make it more suitable for certain applications, such as chemical vapor deposition, where higher volatility is advantageous .
Propiedades
Fórmula molecular |
C12H14Mg |
|---|---|
Peso molecular |
182.54 g/mol |
Nombre IUPAC |
magnesium;2-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C6H7.Mg/c2*1-6-4-2-3-5-6;/h2*2,4H,3H2,1H3;/q2*-1;+2 |
Clave InChI |
NYBQAIGCJUBNKK-UHFFFAOYSA-N |
SMILES canónico |
CC1=[C-]CC=C1.CC1=[C-]CC=C1.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[5-(2-Carbamoylpyrrol-1-yl)naphthalen-1-yl]pyrrole-2-carboxamide](/img/structure/B14002805.png)




![4H-[1]Benzopyrano[2,3-d]pyrimidin-4-one, 2,3-dihydro-2-phenyl-](/img/structure/B14002840.png)
![(5Z)-5-[2-(4-Chloro-2,5-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14002848.png)
![3-(4-Aminophenyl)-7-(isoquinolin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14002850.png)

![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14002860.png)

